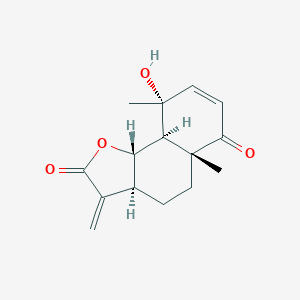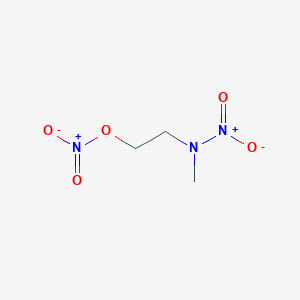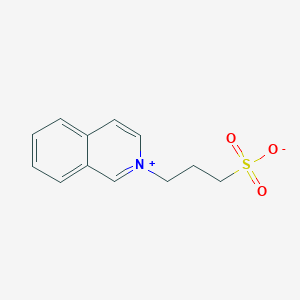
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt, also known as SBI-425, is a small molecule inhibitor that is used as a research tool in the field of pharmacology. It is a potent and selective inhibitor of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling in the brain. SBI-425 has shown promise in preclinical studies as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt works by selectively inhibiting PDE9, which is responsible for breaking down cGMP in the brain. By inhibiting PDE9, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt increases levels of cGMP, which has been shown to have neuroprotective and neurotrophic effects. This, in turn, leads to improved cognitive function and may have potential therapeutic benefits for cognitive disorders.
Biochemische Und Physiologische Effekte
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have a number of biochemical and physiological effects, including increased levels of cGMP in the brain, improved cognitive function, and potential therapeutic benefits for cognitive disorders. In addition, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have potential as a treatment for heart failure and pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isoquinolinium, 2-(3-sulfopropyl)-, inner salt in lab experiments is its potency and selectivity for PDE9. This allows for more precise targeting of the enzyme and reduces the risk of off-target effects. However, one limitation is that Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is a small molecule inhibitor, which means that it may not be as effective as larger molecules such as antibodies in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and PDE9 inhibition. One area of interest is the potential therapeutic benefits of PDE9 inhibition for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of PDE9 inhibitors as treatments for heart failure and pulmonary hypertension. Additionally, further research is needed to fully understand the biochemical and physiological effects of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and other PDE9 inhibitors.
Synthesemethoden
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt can be synthesized using a multi-step process that involves the reaction of 2-(3-bromopropyl)isoquinolinium bromide with sodium sulfite followed by a series of purification steps. The final product is a white powder that is soluble in water and has a molecular weight of 324.3 g/mol.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been used in a variety of scientific research applications, including studies on the role of PDE9 in the brain and the potential therapeutic benefits of PDE9 inhibition. In preclinical studies, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have potential as a treatment for heart failure and pulmonary hypertension.
Eigenschaften
CAS-Nummer |
15589-64-7 |
|---|---|
Produktname |
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt |
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
3-isoquinolin-2-ium-2-ylpropane-1-sulfonate |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,16)9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10H,3,7,9H2 |
InChI-Schlüssel |
TZOTUGCLLXKSEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
Andere CAS-Nummern |
15589-64-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



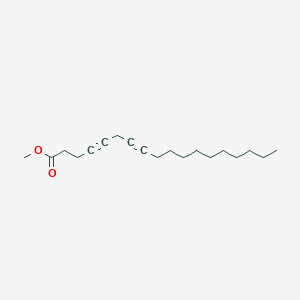
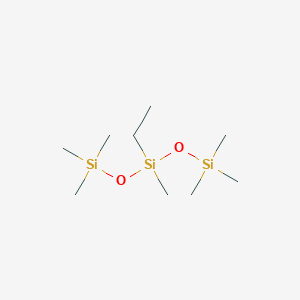
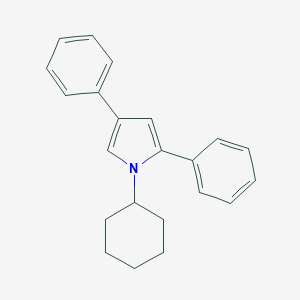
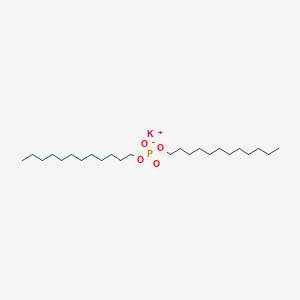
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
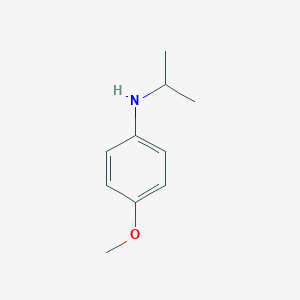
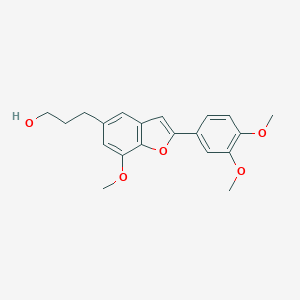

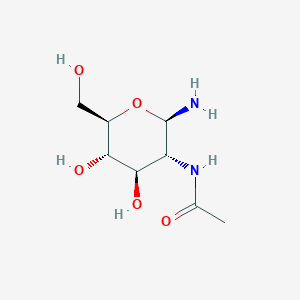
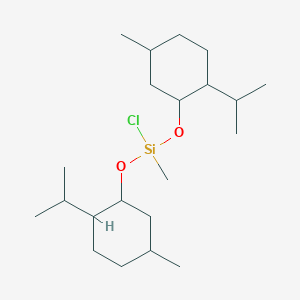
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
